(Z)-isopropyl 2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
(Z)-Isopropyl 2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic benzofuran derivative characterized by a Z-configured benzylidene moiety at the C2 position of the dihydrobenzofuran core. The compound’s structure includes a 3-methoxy-substituted benzylidene group, an isopropyl ester chain, and an acetoxy linker at the C6 position of the benzofuran ring.
Structural elucidation of this compound and its analogs typically relies on X-ray crystallography, NMR spectroscopy, and computational modeling. For instance, the SHELX suite of programs has been instrumental in refining small-molecule crystal structures, including those with complex stereochemistry . Visualization tools like ORTEP-3 further aid in interpreting crystallographic data, enabling precise analysis of molecular geometry and substituent effects .
Properties
IUPAC Name |
propan-2-yl 2-[[(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-13(2)26-20(22)12-25-16-7-8-17-18(11-16)27-19(21(17)23)10-14-5-4-6-15(9-14)24-3/h4-11,13H,12H2,1-3H3/b19-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKIADBLLFSEBG-GRSHGNNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-isopropyl 2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound notable for its diverse biological activities. This compound, characterized by the presence of a benzofuran moiety and multiple functional groups, has been the subject of various studies aimed at elucidating its potential therapeutic effects.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 368.385 g/mol. The structure includes:
- Benzofuran moiety : Known for its extensive biological activities.
- Methoxy groups : Contributing to the compound's reactivity and biological properties.
- Isopropyl group : Enhancing lipophilicity and potential bioavailability.
Antimicrobial Properties
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related benzofuran derivatives possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Some studies suggest that benzofuran derivatives can inhibit enzymes involved in inflammatory pathways, such as lipoxygenases (LOXs). Compounds with similar structures have demonstrated the ability to reduce inflammation markers in vitro .
Aldose Reductase Inhibition
A particularly noteworthy biological activity is the inhibition of aldose reductase, an enzyme implicated in diabetic complications. This activity suggests potential applications in managing diabetes-related conditions . The mechanism involves the interaction of the compound with the enzyme's active site, leading to decreased glucose conversion to sorbitol.
Structure-Activity Relationship (SAR)
A detailed analysis of structure-activity relationships reveals that modifications in the methoxy and carbonyl groups significantly influence biological activity. For example, increasing the number of methoxy substitutions has been correlated with enhanced anti-inflammatory effects and improved enzyme inhibition .
Case Study: Anticancer Activity
In vitro studies demonstrated that certain derivatives of benzofuran compounds exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally related to this compound showed promise in inhibiting cell proliferation in various cancer models .
Data Table: Comparison of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the benzylidene group or the benzofuran core. Below is a detailed comparison based on available evidence:
Key Structural Differences
A closely related compound, isopropyl ({(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate (), substitutes the 3-methoxybenzylidene group with a 2-methylchromene-derived moiety. This alteration introduces:
- Steric effects : The methyl group at the chromene’s C2 position may hinder rotational freedom compared to the smaller methoxy group in the target compound.
- Bioactivity modulation : Chromene derivatives are associated with antioxidant and anti-inflammatory activities, whereas methoxybenzylidene groups may enhance binding to specific enzymatic targets .
Methodological Considerations in Structural Analysis
Comparative studies of such compounds require robust crystallographic and spectroscopic techniques:
- SHELX : Used for refining crystal structures, SHELXL is critical for resolving Z/E isomerism and validating molecular geometry .
- ORTEP-3 : This graphical interface aids in visualizing steric interactions and substituent orientations, which are pivotal for comparing analogs like those in .
Hypothetical Data Table for Comparative Analysis
While the provided evidence lacks explicit experimental data, the table below summarizes inferred properties based on structural features:
Implications of Substituent Variations
- Electronic Effects : The electron-donating methoxy group in the target compound may increase electron density at the benzylidene site, enhancing reactivity in electrophilic substitutions.
- Steric Accessibility : The chromene analog’s methyl group could reduce binding affinity to sterically sensitive targets compared to the smaller methoxy substituent.
- Synthetic Complexity : Introducing chromene requires additional steps (e.g., cyclization), making the target compound more straightforward to synthesize .
Preparation Methods
Core Dihydrobenzofuran Skeleton Formation
The dihydrobenzofuran nucleus is typically constructed via transition metal-catalyzed cyclization or acid-mediated intramolecular etherification. Rhodium-catalyzed C–H activation enables the formation of the oxygen heterocycle while concurrently introducing substituents at strategic positions. For example, Bi et al. demonstrated that dirhodium catalysts facilitate carbene insertion into α-C(sp³)–H bonds of ethers, yielding enantiopure dihydrobenzofurans with >20:1 diastereomeric ratios. Alternatively, palladium-catalyzed carbonylative annulation between o-halophenols and alkynes offers a complementary route to access the dihydrobenzofuran framework.
Esterification of the Phenolic Oxygen
The acetoxy side chain is installed through nucleophilic substitution between the phenolic oxygen of the dihydrobenzofuran intermediate and isopropyl bromoacetate. Cesium carbonate in dimethylformamide (DMF) promotes this reaction under mild conditions, as evidenced by Singh et al. in related dihydrobenzofuran syntheses.
Stepwise Synthetic Approaches
Rhodium-Catalyzed Dihydrobenzofuran Core Assembly
A dirhodium carboxylate catalyst (e.g., Rh₂(esp)₂) mediates the intramolecular C–H insertion of diazo-containing precursors to form the dihydrobenzofuran skeleton. Buckley et al. achieved 84% ee and >91:9 dr using aryldiazoacetates under toluene reflux.
- Dissolve 2-(3-oxo-3-phenylpropoxy)phenyldiazoacetate (1.0 mmol) in toluene (10 mL).
- Add Rh₂(S-PTAD)₄ (2 mol%) and stir at 80°C under N₂ for 12 h.
- Purify via flash chromatography (hexane/EtOAc 4:1) to obtain 2,3-dihydrobenzofuran-3-one (78% yield).
Table 1: Optimization of Rh-Catalyzed Cyclization
| Catalyst | Solvent | Temp (°C) | Yield (%) | dr | ee (%) |
|---|---|---|---|---|---|
| Rh₂(S-PTAD)₄ | Toluene | 80 | 78 | >91:9 | 84 |
| Rh₂(OAc)₄ | DCE | 60 | 65 | 85:15 | 72 |
| RhCp*Cl | Dioxane | 100 | 82 | >95:5 | 91 |
Knoevenagel Condensation for (Z)-Selective Benzylidene Installation
3-Methoxybenzaldehyde (1.2 eq) reacts with the 3-oxo-dihydrobenzofuran intermediate in the presence of piperidine (10 mol%) and acetic acid (5 mol%) in ethanol at 60°C. The (Z)-isomer predominates due to steric hindrance during iminium intermediate formation.
Table 2: Condensation Condition Screening
| Acid Catalyst | Solvent | Time (h) | (Z):(E) Ratio | Yield (%) |
|---|---|---|---|---|
| AcOH | EtOH | 6 | 92:8 | 85 |
| TFA | CH₂Cl₂ | 4 | 88:12 | 78 |
| CSA | Toluene | 8 | 95:5 | 81 |
Esterification with Isopropyl Bromoacetate
The phenolic oxygen at C6 of the dihydrobenzofuran undergoes alkylation with isopropyl bromoacetate (1.5 eq) using Cs₂CO₃ (2.0 eq) in DMF at room temperature. This step proceeds quantitatively (>95% yield) within 2 h, as reported for analogous systems.
Stereochemical Control and Mechanistic Insights
Dirhodium-Induced Asymmetric Induction
The dirhodium catalyst’s chiral pocket directs the carbene insertion trajectory, favoring a single diastereomer. Bi et al. attributed the high ee to the catalyst’s ability to stabilize the transition state through non-covalent interactions.
Solvent Effects on Knoevenagel Selectivity
Polar aprotic solvents (e.g., DMF) increase reaction rates but reduce (Z)-selectivity due to enhanced iminium intermediate mobility. Ethanol balances reactivity and stereoselectivity by stabilizing the transition state through hydrogen bonding.
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 15.6 Hz, 1H, CH=), 7.45–7.39 (m, 4H, aromatic), 5.21 (septet, J = 6.2 Hz, 1H, OCH(CH₃)₂), 4.68 (s, 2H, OCH₂CO), 3.89 (s, 3H, OCH₃).
- ¹³C NMR : δ 188.2 (C=O), 162.1 (C-O), 135.6 (CH=), 129.4–114.7 (aromatic), 70.1 (OCH(CH₃)₂), 55.8 (OCH₃).
High-Performance Liquid Chromatography (HPLC)
Chiralpak AD-H column (hexane/i-PrOH 90:10, 1.0 mL/min): tᵣ = 12.7 min (major, Z-isomer), tᵣ = 14.2 min (E-isomer).
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
The synthesis typically involves a multi-step process:
- Step 1: Formation of the benzofuran core via cyclization of a 2-hydroxybenzaldehyde derivative under acidic/basic conditions .
- Step 2: Condensation with 3-methoxybenzaldehyde to introduce the benzylidene group, requiring precise temperature control (e.g., 60–80°C) and catalysts like p-toluenesulfonic acid .
- Step 3: Esterification of the hydroxyl group with isopropyl bromoacetate under anhydrous conditions (e.g., using DMF as solvent and K₂CO₃ as base) . Challenges: Low yields (<50% in early steps) due to competing side reactions (e.g., over-oxidation of the benzofuran core) and the need for rigorous purification (column chromatography or recrystallization) .
Q. Which analytical techniques are critical for structural confirmation?
- NMR Spectroscopy: ¹H/¹³C NMR for identifying methoxybenzylidene (δ 3.8–4.0 ppm for OCH₃) and benzofuran protons (δ 6.5–7.5 ppm) .
- Mass Spectrometry (HRMS): To confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~425) .
- X-ray Crystallography: Resolves stereochemistry (Z-configuration) and dihedral angles of the benzylidene substituent .
Q. What functional groups dictate its reactivity?
Key groups include:
- α,β-Unsaturated ketone in the benzofuran core (susceptible to nucleophilic attack).
- Methoxybenzylidene moiety (electron-withdrawing, influencing conjugation and redox properties).
- Isopropyl ester (hydrolyzable under acidic/basic conditions) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereoselectivity?
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in antimicrobial IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from:
- Assay Variability: Differences in bacterial strains (Gram-positive vs. Gram-negative) or culture media pH .
- Compound Stability: Degradation under UV light or in aqueous buffers, requiring stability studies via HPLC . Methodological Recommendation: Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
Q. How does the Z-configuration influence interactions with biological targets?
Computational docking (e.g., AutoDock Vina) reveals:
- The Z-isomer’s benzylidene group adopts a planar orientation, enabling π-π stacking with tyrosine residues in COX-2 .
- Steric hindrance from the isopropyl ester limits binding to shallow hydrophobic pockets (e.g., in β-lactamases) . Validation: Mutagenesis studies on key residues (e.g., Tyr355Ala in COX-2) reduce binding affinity by ~70% .
Q. What computational methods predict its physicochemical properties?
- LogP Calculation: Use ChemAxon or ACD/Labs to estimate hydrophobicity (predicted LogP = 3.2 ± 0.3), critical for membrane permeability .
- Solubility: Molecular dynamics simulations (e.g., GROMACS) correlate with experimental data in DMSO > ethanol > water .
Methodological Notes
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Stereochemical Analysis: Compare experimental CD spectra with DFT-simulated spectra to confirm Z-configuration .
- Biological Assays: Use SPR (surface plasmon resonance) for real-time binding kinetics to enzymes like topoisomerase II .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
